

An In-depth Technical Guide to N-Succinimidyl (4-iodoacetyl)aminobenzoate (SIAB)

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Compound of Interest

Compound Name: *N-Succinimidyl-4-((iodoacetyl)amino)benzoate*

Cat. No.: *B014141*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB), a valuable tool in bioconjugation and drug development. This document details its chemical properties, supplier information, and in-depth experimental protocols for its application in creating antibody-drug conjugates (ADCs), peptide conjugates, and probes for studying cellular signaling pathways.

Core Properties and Supplier Information

SIAB is a non-cleavable, membrane-permeable crosslinker featuring an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group at opposite ends of a spacer arm.^{[1][2]} The NHS ester reacts with primary amines, such as those on lysine residues, while the iodoacetyl group reacts with sulfhydryl groups, primarily on cysteine residues.^[1] This dual reactivity allows for the specific and stable conjugation of two different biomolecules.

Chemical and Physical Properties

A summary of the key quantitative data for SIAB is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	72252-96-1	[3]
Molecular Weight	402.14 g/mol	[3]
Empirical Formula	C ₁₃ H ₁₁ IN ₂ O ₅	[3]
Spacer Arm Length	10.6 Å	[2]
Solubility	Soluble in DMSO and DMF	[3]
Form	Powder	[3]
Storage Temperature	2-8°C, desiccated and protected from light	[2][3]

Commercial Suppliers

SIAB is readily available from a variety of reputable chemical suppliers. When selecting a supplier, it is crucial to consider purity, batch-to-batch consistency, and the availability of technical support.

Supplier	Website
Sigma-Aldrich (Merck)	--INVALID-LINK--
Thermo Fisher Scientific	--INVALID-LINK--
Santa Cruz Biotechnology	--INVALID-LINK--
Chem-Impex International	--INVALID-LINK--
ProChem, Inc.	--INVALID-LINK--

Reaction Mechanism and Experimental Workflow

The conjugation process using SIAB is a two-step procedure that leverages the differential reactivity of its functional groups. This staged approach minimizes the formation of unwanted polymers.[3]

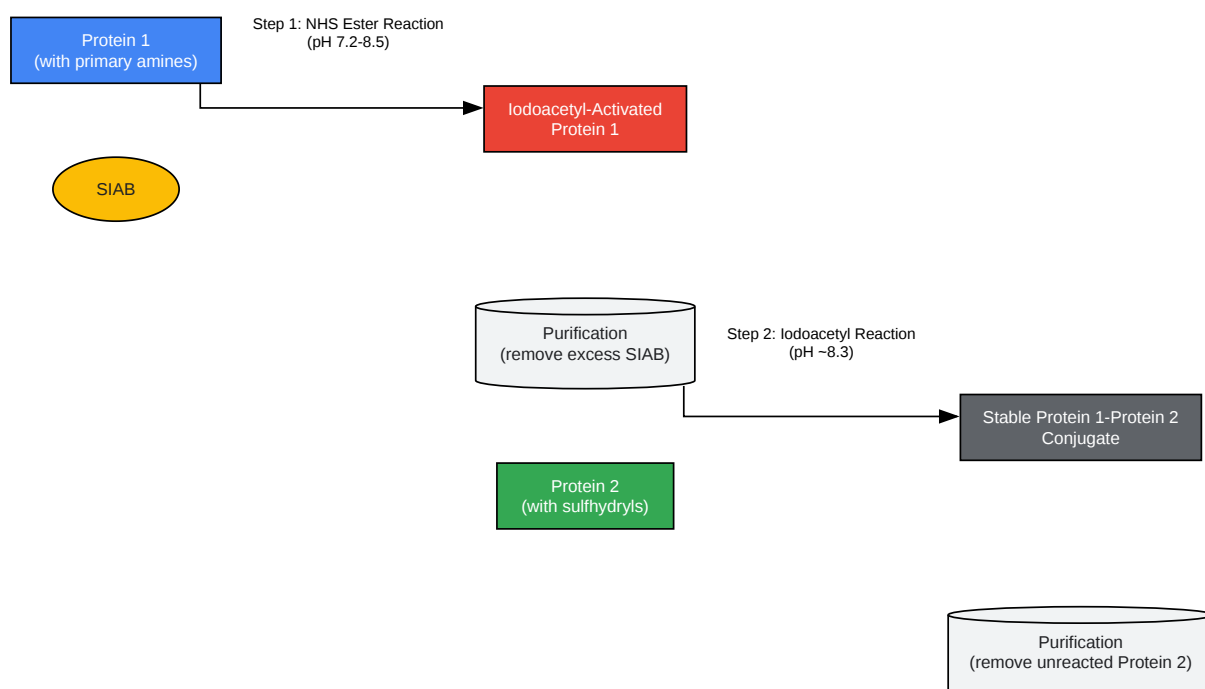
Step 1: Amine Reaction (NHS Ester)

The NHS ester of SIAB reacts with primary amines on the first protein (e.g., an antibody) in a basic pH environment (typically pH 7.2-8.5) to form a stable amide bond. This reaction results in an "activated" protein now bearing a reactive iodoacetyl group.

Step 2: Sulfhydryl Reaction (Iodoacetyl)

The iodoacetyl-activated protein is then introduced to the second molecule containing a free sulfhydryl group (e.g., a cysteine-containing peptide or a reduced antibody). The iodoacetyl group reacts specifically with the sulfhydryl group via nucleophilic substitution to form a stable thioether linkage.^[4] This reaction is most efficient at a slightly basic pH (around 8.3).^[4]

Below is a DOT script for a Graphviz diagram illustrating the general experimental workflow for SIAB-mediated conjugation.



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Caption: General workflow for SIAB-mediated protein-protein conjugation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key applications of SIAB in drug development and research.

Preparation of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a cytotoxic drug to a monoclonal antibody (mAb) using SIAB. This example uses a hypothetical cytotoxic agent, "Drug-SH," which contains a free sulfhydryl group.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- SIAB (dissolved in anhydrous DMF or DMSO)
- Drug-SH
- Reducing agent (e.g., TCEP)
- Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0)
- Quenching reagent (e.g., cysteine)
- Desalting columns
- Chromatography system (e.g., SEC or Protein A) for purification

Protocol:

- Antibody Preparation: If the mAb does not have free sulfhydryl groups, they can be introduced by reducing interchain disulfide bonds.
 - Prepare the mAb solution in a suitable buffer.
 - Add a 5-10 molar excess of a reducing agent like TCEP. The exact amount may require optimization for the specific antibody.
 - Incubate for 1-2 hours at room temperature.
 - Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.^[5]
- Activation of the Antibody with SIAB:
 - Immediately before use, dissolve SIAB in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

- Add a 5-10 fold molar excess of the SIAB solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.[5]
- Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Remove excess SIAB using a desalting column.
- Conjugation of Drug-SH to the Activated Antibody:
 - Add the Drug-SH to the iodoacetyl-activated antibody solution. A 3-5 molar excess of the drug relative to the available iodoacetyl sites is recommended.
 - Incubate the reaction for 12-18 hours at 4°C with gentle mixing.
- Quenching and Purification:
 - Quench any unreacted iodoacetyl groups by adding an excess of a sulfhydryl-containing reagent like cysteine.
 - Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or Protein A affinity chromatography, to remove unconjugated drug and any aggregated antibody.[5]
- Characterization:
 - Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.
 - Assess the purity and stability of the ADC.

Preparation of a Peptide-Based Cellular Probe

This protocol outlines the conjugation of a cell-penetrating peptide (CPP) to a fluorescent dye using SIAB, creating a probe for cellular uptake studies.

Materials:

- Cell-penetrating peptide with a C-terminal cysteine (e.g., Tat peptide)
- Amine-reactive fluorescent dye (e.g., a succinimidyl ester of a fluorophore)
- SIAB
- Conjugation and purification reagents as described in Protocol 3.1.

Protocol:

- Activation of the Fluorescent Dye with SIAB:
 - Dissolve the amine-reactive fluorescent dye and a molar excess of SIAB in anhydrous DMF or DMSO.
 - Incubate for 1-2 hours at room temperature to form the iodoacetyl-activated dye.
- Conjugation to the Peptide:
 - Dissolve the CPP-cysteine in a suitable buffer (e.g., PBS, pH 7.5-8.5).
 - Add the iodoacetyl-activated dye to the peptide solution.
 - Incubate for 2-4 hours at room temperature in the dark.
- Purification:
 - Purify the fluorescently labeled peptide probe using reverse-phase HPLC.
- Cellular Uptake Studies:
 - Incubate target cells with the purified probe.
 - Analyze cellular uptake using fluorescence microscopy or flow cytometry.[\[6\]](#)

Applications in Studying Signaling Pathways

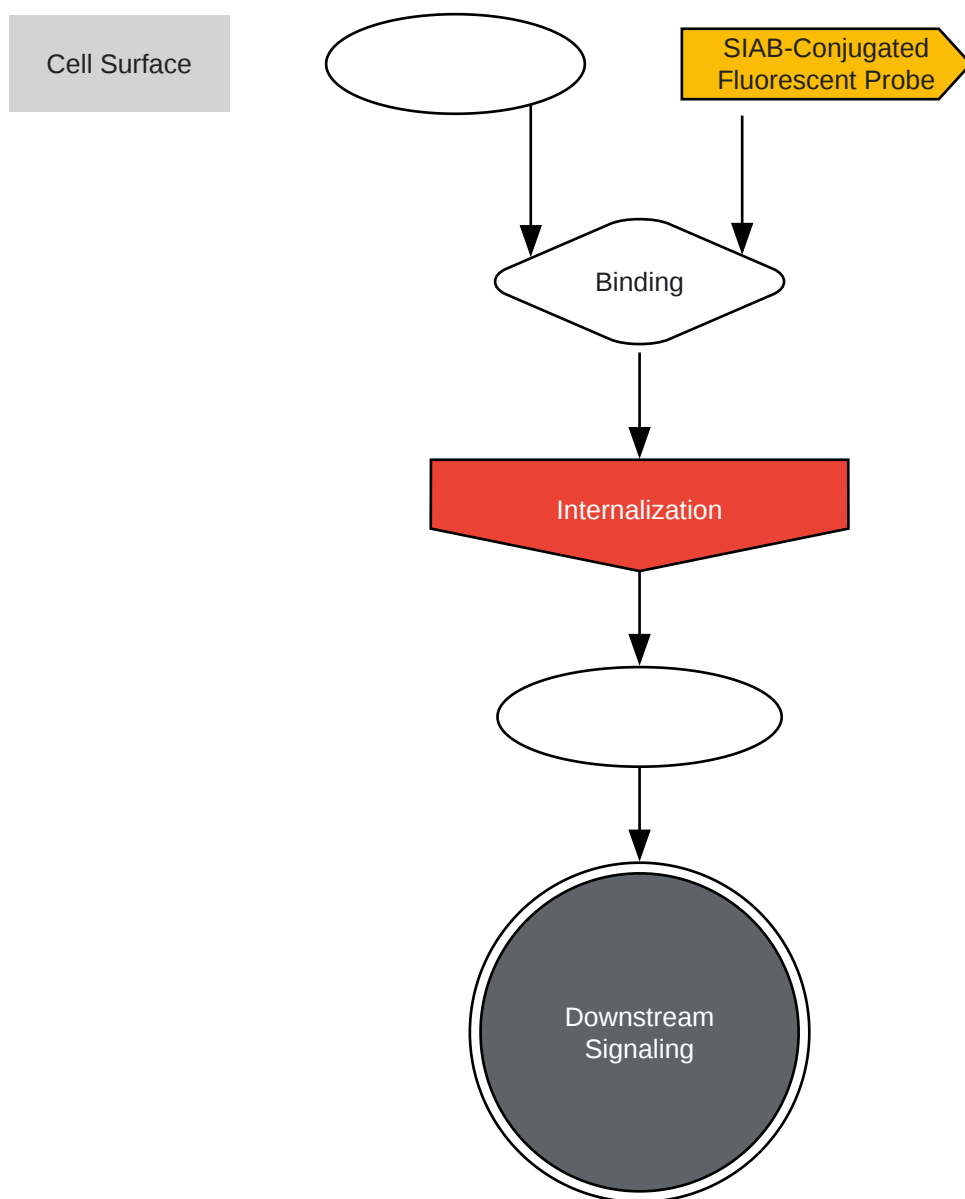
SIAB-conjugated molecules can be powerful tools for investigating cellular signaling pathways. By attaching probes to specific proteins, researchers can track their localization, interactions,

and internalization.

Receptor Internalization Studies

SIAB can be used to link a fluorescent probe to a ligand or antibody that binds to a specific cell surface receptor. The internalization of the receptor-ligand complex can then be monitored over time.^[7]

Below is a DOT script for a Graphviz diagram illustrating the process of receptor internalization studied with a SIAB-conjugated probe.



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